molecular formula C5H9NO3 B1587122 5-Nitro-2-pentanone CAS No. 22020-87-7

5-Nitro-2-pentanone

Cat. No.: B1587122
CAS No.: 22020-87-7
M. Wt: 131.13 g/mol
InChI Key: MBFOTTCUUAIBDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Nitro-2-pentanone can be synthesized through a two-step process:

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the controlled nitration of 2-pentanone using nitric acid under specific temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2-pentanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Nitro-2-pentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2-pentanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

    2-Pentanone: A ketone with similar structural features but lacks the nitro group.

    5-Nitro-2-hexanone: A similar compound with an additional carbon atom in the chain.

    4-Nitro-2-butanone: A shorter chain analog with similar reactivity.

Uniqueness: 5-Nitro-2-pentanone is unique due to its specific structural features, including the position of the nitro group, which influences its reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

5-nitropentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-5(7)3-2-4-6(8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFOTTCUUAIBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401653
Record name 5-NITRO-2-PENTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22020-87-7
Record name 5-NITRO-2-PENTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-NITRO-2-PENTANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl vinyl ketone (4.17 ml, 0.05 moles), nitromethane (24.4 ml, 0.45 moles) and THF (250 ml) were mixed and stirred together under nitrogen. Potassium fluoride on alumina (10 g) was added and the mixture stirred for 2 hours at ambient temperature. The reaction was filtered and the filtrate was evaporated to give crude 5-nitro-2-pentanone as a pale yellow oil (6.11 g, 93%).
Quantity
4.17 mL
Type
reactant
Reaction Step One
Quantity
24.4 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), to a solution of methyl vinyl ketone (2.32 mL, 28.53 mmol) in nitromethane (29.6 mL) was added activated KF/Al2O3 (323 mg, prepared by mixing KF and basic Al2O3 in water followed by concentrating and drying) at 0° C. The reaction mixture was then allowed to warm up to rt and stirred at this temperature for 18 h. The mixture was filtered through neutral Al2O3 and washed with CH2Cl2. The filtrated was concentrated under reduced pressure to give the title compound as a colorless oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.32 mL
Type
reactant
Reaction Step One
Quantity
29.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
KF Al2O3
Quantity
323 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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